N,N'-bis(2-fluorophenyl)urea

Übersicht

Beschreibung

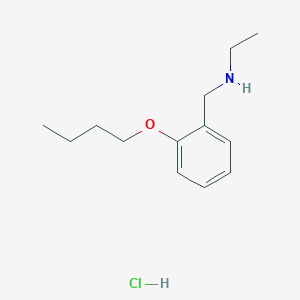

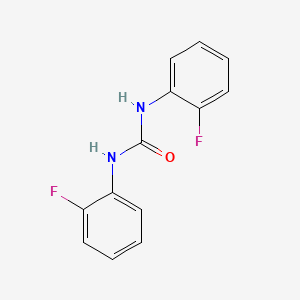

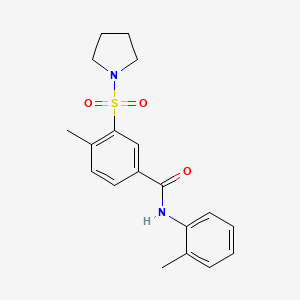

“N,N’-bis(2-fluorophenyl)urea” is a type of urea derivative. Urea derivatives have been widely used in the development of useful agrochemicals and pharmacological agents . The compound contains two fluorophenyl groups attached to a urea group. The presence of fluorine atoms can endow various desirable pharmacodynamic attributes .

Synthesis Analysis

The synthesis of N,N’-disubstituted ureas, which includes “N,N’-bis(2-fluorophenyl)urea”, can be achieved by reactions of amines with aromatic isocyanates . A simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .

Molecular Structure Analysis

The molecular formula of “N,N’-bis(2-fluorophenyl)urea” is C13H8F4N2O . The structure contains a urea group (NH2-CO-NH2) where the hydrogen atoms of the NH2 groups are replaced by 2-fluorophenyl groups.

Chemical Reactions Analysis

The chemical reactions involving “N,N’-bis(2-fluorophenyl)urea” are not explicitly mentioned in the retrieved papers. However, N,N’-disubstituted ureas have been synthesized from 2- (adamantan-1-yl)ethanamine and aliphatic (aromatic) isocyanates .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N’-bis(2-fluorophenyl)urea” are not explicitly mentioned in the retrieved papers. However, the molecular weight of the compound is 284.21 .

Wissenschaftliche Forschungsanwendungen

Enzyme Interaction Studies

N,N'-bis(2-fluorophenyl)urea has been studied for its interactions with enzymes. In one study, it was found to inactivate the serine protease α‐chymotrypsin by stoichiometric carbamoylation at the active site. This study explored the dynamic conformations and kinetics of the enzyme derivative, providing insights into enzyme mechanics and inhibitor interactions (Kairi & Gerig, 1990).

Crystallography and Molecular Structure Analysis

The compound has been examined in crystallographic studies. One study focused on its molecular structure, revealing specific dihedral angles and hydrogen bonding patterns. This kind of research is crucial for understanding molecular interactions and designing molecules with specific properties (Loh et al., 2010).

Investigation in Organic Chemistry and Catalysis

This compound derivatives have been explored in organic chemistry, particularly in catalysis. For example, they have been used in asymmetric Morita-Baylis-Hillman reactions, showcasing their potential as effective organocatalysts (Berkessel et al., 2006).

Applications in Material Science

The compound has also found applications in material science. For instance, its derivatives have been used in the design of self-healing poly(urea–urethane) elastomers, demonstrating its utility in developing advanced materials with dynamic properties (Rekondo et al., 2014).

Sensor Development

It has been utilized in developing sensors, such as colorimetric fluoride ion sensors. These sensors are important in environmental monitoring and analytical chemistry (Jose et al., 2004).

Synthesis and Analysis of Novel Compounds

Researchers have synthesized novel compounds using this compound, investigating their molecular structures and properties. Such studies are fundamental in the field of synthetic chemistry and for the development of new materials and drugs (Mallakpour & Nasr‐Isfahani, 2001).

Wirkmechanismus

The mechanism of action of “N,N’-bis(2-fluorophenyl)urea” is not explicitly mentioned in the retrieved papers. However, some urea derivatives have shown herbicidal activity and selectivity on seedlings of wheat and cucumber .

Safety and Hazards

The safety data sheet for 2-Fluorophenylurea, a related compound, suggests that it does not meet the classification criteria for physical or health hazards based on available data . However, it is recommended to avoid ingestion and inhalation, and to use personal protective equipment while handling it .

Zukünftige Richtungen

The future directions for the research and application of “N,N’-bis(2-fluorophenyl)urea” are not explicitly mentioned in the retrieved papers. However, the development of resource-efficient and environmentally friendly synthetic processes for manufacturing chemicals and intermediates being used in large quantities is a must for sustainable industrial development . Therefore, further research could focus on improving the synthesis methods and exploring the potential biological activities of “N,N’-bis(2-fluorophenyl)urea”.

Eigenschaften

IUPAC Name |

1,3-bis(2-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTVVIUSZRIQQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-chloro-5-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B4235838.png)

![methyl 4-[4-(dimethylamino)phenyl]-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate](/img/structure/B4235847.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenylacetamide](/img/structure/B4235862.png)

![N-[2-(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B4235877.png)

![4-chloro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B4235886.png)

![5'-bromo-6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4235899.png)

acetyl]amino}benzoate](/img/structure/B4235909.png)